molecular formula C20H13ClN4OS B11509639 12-chloro-11,13-dimethyl-5-naphthalen-2-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

12-chloro-11,13-dimethyl-5-naphthalen-2-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B11509639
M. Wt: 392.9 g/mol
InChI Key: CODVXROWXYXHHW-UHFFFAOYSA-N
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Description

12-chloro-11,13-dimethyl-5-naphthalen-2-yl-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a tetrazatricyclo framework, and various functional groups such as chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-chloro-11,13-dimethyl-5-naphthalen-2-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Naphthalene Ring: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Introduction of the Tetrazatricyclo Framework: This involves cyclization reactions, often using reagents such as hydrazine or azides.

    Functional Group Modifications: Chlorination and methylation are carried out using reagents like thionyl chloride and methyl iodide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

12-chloro-11,13-dimethyl-5-naphthalen-2-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one undergoes various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for chlorination, concentrated nitric acid for nitration.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

12-chloro-11,13-dimethyl-5-naphthalen-2-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 12-chloro-11,13-dimethyl-5-naphthalen-2-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-chloro-11,13-dimethyl-5-naphthalen-2-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its chlorinated naphthalene ring and tetrazatricyclo framework set it apart from other similar compounds.

Properties

Molecular Formula

C20H13ClN4OS

Molecular Weight

392.9 g/mol

IUPAC Name

12-chloro-11,13-dimethyl-5-naphthalen-2-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C20H13ClN4OS/c1-10-15-17-18(27-19(15)22-11(2)16(10)21)20(26)25(24-23-17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3

InChI Key

CODVXROWXYXHHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C(=O)N(N=N3)C4=CC5=CC=CC=C5C=C4)SC2=NC(=C1Cl)C

Origin of Product

United States

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